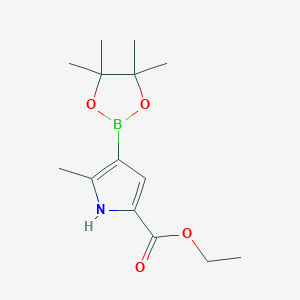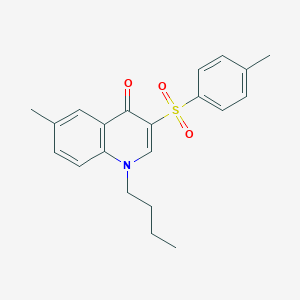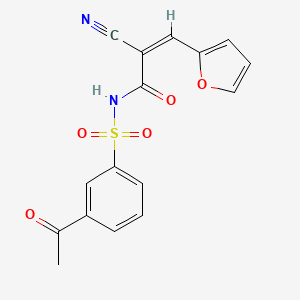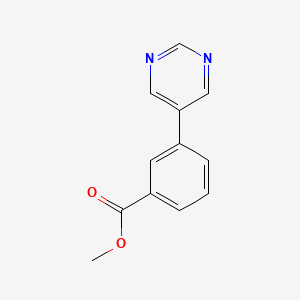
5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester is a chemical compound with the molecular formula C14H22BNO4 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of boronic esters like 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester often involves metal-catalyzed reactions . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
Boronic esters like 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester are often used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon–carbon bonds and are known for their mild and functional group tolerant reaction conditions . Protodeboronation of boronic esters is another important reaction, although it is not well developed .Applications De Recherche Scientifique
Analytical Challenges in Pinacolboronate Esters
Pinacolboronate esters, such as 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester, are integral in Suzuki coupling reactions for the synthesis of complex molecules. However, these esters present significant analytical challenges due to their rapid hydrolysis into nonvolatile and poorly soluble boronic acids, complicating chromatographic analysis. Innovative strategies, involving non-aqueous, aprotic diluents, and highly basic mobile phases with ion pairing reagents, are essential to stabilize and adequately solubilize these compounds for purity analysis (Zhong et al., 2012).
Advancements in Catalytic Processes
The reactivity of aryl pinacolboronic esters, like 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester, has been harnessed in Rh(I)-catalyzed hydroarylation processes. These esters effectively participate in intramolecular additions to unactivated ketones, enhancing the enantioselective synthesis of complex organic compounds. This methodology offers an alternative to traditional nucleophiles and has broadened the synthetic toolbox for chemists (Gallego & Sarpong, 2012).
Innovations in Polymer Synthesis
Pinacolboronate esters are also pivotal in the field of polymer chemistry. For instance, they have been employed in radical polymerization processes to create copolymers with unique properties, as demonstrated by the synthesis of copolymers through the transformation of boron-containing monomers. This strategy has facilitated the creation of copolymers previously unattainable due to limitations in copolymerizability (Makino et al., 2020).
Mécanisme D'action
The mechanism of action of boronic esters in chemical reactions often involves transmetalation . In the Suzuki–Miyaura coupling, for example, the reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Orientations Futures
The use of boronic esters in chemical reactions, such as the Suzuki–Miyaura coupling, continues to be a significant area of research . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions involving boronic esters, and the study of their mechanisms of action .
Propriétés
IUPAC Name |
ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-7-18-12(17)11-8-10(9(2)16-11)15-19-13(3,4)14(5,6)20-15/h8,16H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYGQUVPHQRHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=C2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568538.png)

![3-(2-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2568543.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2568544.png)

![Ethyl 2-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2568548.png)

![N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568552.png)
![Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2568553.png)
![3-{[4-(2-Ethylphenyl)piperazinyl]carbonyl}-8-methoxychromen-2-one](/img/structure/B2568555.png)
![N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2568556.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2568560.png)